molecular formula C9H7ClO B075481 5-Chloro-3-methylbenzofuran CAS No. 1125-41-3

5-Chloro-3-methylbenzofuran

Cat. No. B075481
CAS RN: 1125-41-3
M. Wt: 166.6 g/mol
InChI Key: GBSSYXMLLXIOCV-UHFFFAOYSA-N
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Description

5-Chloro-3-methylbenzofuran is a chemical compound with the CAS Number: 1125-41-3 . It has a molecular weight of 166.61 .


Molecular Structure Analysis

The molecular formula of 5-Chloro-3-methylbenzofuran is C9H7ClO . It’s a benzofuran derivative, which means it contains a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Physical And Chemical Properties Analysis

5-Chloro-3-methylbenzofuran is a liquid at ambient temperature . It has a flash point of 232-233 .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P280 and P301+P312 .

properties

IUPAC Name

5-chloro-3-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSSYXMLLXIOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465365
Record name 5-CHLORO-3-METHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methylbenzofuran

CAS RN

1125-41-3
Record name 5-CHLORO-3-METHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 5-chloro-3-methylbenzofuran as a scaffold in drug discovery?

A1: 5-Chloro-3-methylbenzofuran serves as a versatile building block in medicinal chemistry. Its derivatives have demonstrated promising biological activities, particularly as inhibitors of aldose reductase (AR) [, ]. AR is an enzyme implicated in the pathogenesis of diabetic complications, making its inhibitors potential therapeutic agents. Additionally, research has explored the antibacterial and antifungal properties of 5-chloro-3-methylbenzofuran derivatives [, ].

Q2: How do 5-chloro-3-methylbenzofuran derivatives inhibit aldose reductase, and what are the downstream effects of this inhibition?

A2: While the exact mechanism of action might vary depending on the specific derivative, research suggests that certain 5-chloro-3-methylbenzofuran derivatives act as potent and selective inhibitors of AR [, ]. By inhibiting AR, these compounds aim to block the excess glucose flux through the polyol pathway, a metabolic pathway that becomes hyperactive under diabetic conditions. This excessive glucose flux contributes to the accumulation of sorbitol and fructose in tissues, leading to diabetic complications.

Q3: What are the structural characteristics of 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one, and how do they relate to its potency as an AR inhibitor?

A3: 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one represents a specific 5-chloro-3-methylbenzofuran derivative exhibiting remarkable potency as a non-carboxylic acid, non-hydantoin AR inhibitor [, ]. Its structure features the 5-chloro-3-methylbenzofuran moiety linked to a pyridazinone ring via a sulfonyl group. This particular arrangement and the presence of specific substituents likely contribute to its high affinity for the AR enzyme, leading to potent inhibition.

Q4: Have any studies investigated the structure-activity relationships (SAR) of 5-chloro-3-methylbenzofuran derivatives?

A4: Yes, research has explored the SAR of 5-chloro-3-methylbenzofuran derivatives, particularly in the context of AR inhibition []. Studies have investigated the impact of modifying substituents on the benzofuran and pyridazinone rings, as well as altering the linker group. These modifications aimed to understand how different structural features influence the potency, selectivity, and pharmacokinetic properties of these inhibitors.

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